![molecular formula C7H13N3O B3053800 1,3,8-Triazaspiro[4.5]decan-4-one CAS No. 56186-25-5](/img/structure/B3053800.png)

1,3,8-Triazaspiro[4.5]decan-4-one

概要

説明

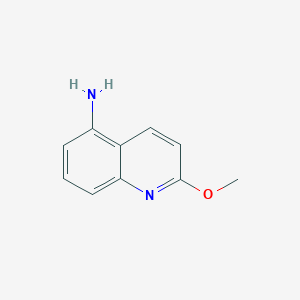

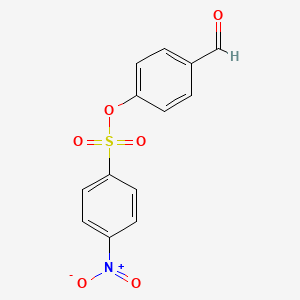

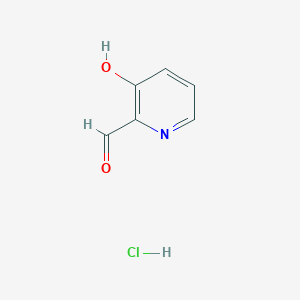

“1,3,8-Triazaspiro[4.5]decan-4-one” is a chemical compound with the molecular formula C7H13N3O . It is also known as a metabolite of long-acting neuroleptic agent Fluspirilene .

Synthesis Analysis

The synthesis of some novel this compound urea derivatives was constructed under ultrasound-assisted synthesis method by reacting 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one with different substituted isocyanates . Another synthesis method involved the Strecker reaction with aniline and trimethylsilyl cyanide .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C7H13N3O/c11-6-7(10-5-9-6)1-3-8-4-2-7/h8,10H,1-5H2,(H,9,11) .

Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 155.20 g/mol . Other physical and chemical properties are not well-documented in the literature.

科学的研究の応用

Ultrasound-Assisted Synthesis

Researchers have utilized ultrasound-assisted synthesis methods to construct novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives. This method provides environmental friendliness, energy efficiency, short reaction time, and greater selectivity under ambient conditions (Velupula et al., 2021).

High-Affinity Ligand Synthesis

The compound 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, among others, has been identified as a high-affinity ligand for the human ORL1 (orphanin FQ/nociceptin) receptor, leading to the synthesis of a series of optimized ligands (Röver et al., 2000).

Anti-Leukemic Activity

1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one shows interesting cytotoxic potential against several human leukemia cell lines, demonstrating its anti-leukemic activity (Guillon et al., 2020).

Optimization of Derivatives Synthesis

The synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives from specific starting materials on a solid support, using a parallel combinatorial approach, has been reported. This includes optimization of synthesis on SynPhase™ Lanterns (Bedos et al., 2003).

Safety and Hazards

作用機序

Target of Action

The primary target of 1,3,8-Triazaspiro[4.5]decan-4-one is the c subunit of ATP synthase (Csub) . This protein has been identified as one of the PTP-forming proteins and as a target for cardioprotection .

Mode of Action

This compound inhibits Permeability Transition Pores (PTP) through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism . This compound interacts with its target, the c subunit of ATP synthase, and results in the inhibition of PTP .

Biochemical Pathways

The compound affects the pathway involving the c subunit of ATP synthase and its role in the formation of Permeability Transition Pores (PTP) . The inhibition of PTP by this compound can prevent ischemia reperfusion injury (IRI), which is particularly important in the context of cardiac reperfusion injury .

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of PTP . This inhibition can prevent the side effects related to Oligomycin A, a well-known c subunit interactor .

生化学分析

Biochemical Properties

It has been synthesized as a potential ligand, indicating that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that this compound can influence cell function

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c11-6-7(10-5-9-6)1-3-8-4-2-7/h8,10H,1-5H2,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKPNHLSQGAUDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C(=O)NCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621630 | |

| Record name | 1,3,8-Triazaspiro[4.5]decan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56186-25-5 | |

| Record name | 1,3,8-Triazaspiro[4.5]decan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

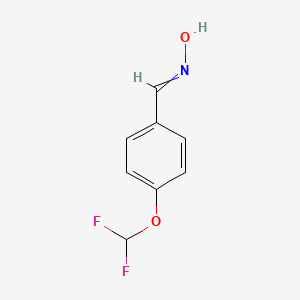

![4-[2-(Dicyanomethylidene)hydrazinyl]benzoic acid](/img/structure/B3053722.png)

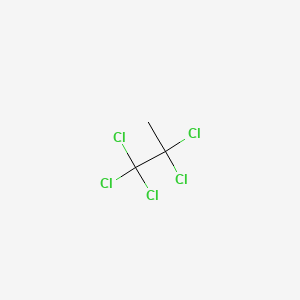

![5-methylimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B3053727.png)

![2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(5-nitro-2-thienyl)-](/img/structure/B3053735.png)

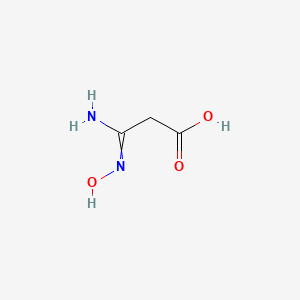

![1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-7-amine](/img/structure/B3053737.png)